molecular formula C22H26N2O4S2 B6027256 N-[[1-[3-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]piperidin-3-yl]methyl]thiophene-2-sulfonamide

N-[[1-[3-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]piperidin-3-yl]methyl]thiophene-2-sulfonamide

Cat. No.: B6027256
M. Wt: 446.6 g/mol
InChI Key: WKERVAOEEQVJOR-UHFFFAOYSA-N
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Description

N-[[1-[3-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]piperidin-3-yl]methyl]thiophene-2-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a thiophene sulfonamide, and a hydroxy-alkynyl benzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[3-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]piperidin-3-yl]methyl]thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Hydroxy-Alkynyl Benzoyl Intermediate: This step involves the reaction of 3-(3-hydroxy-3-methylbut-1-ynyl)benzoic acid with appropriate reagents to form the benzoyl intermediate.

    Piperidine Ring Formation: The benzoyl intermediate is then reacted with piperidine under controlled conditions to form the piperidin-3-yl derivative.

    Sulfonamide Formation: Finally, the piperidin-3-yl derivative is reacted with thiophene-2-sulfonyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alkene or alkane derivative.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-[3-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]piperidin-3-yl]methyl]benzamide
  • N-[[1-[3-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]piperidin-3-yl]methyl]furan-2-sulfonamide

Uniqueness

N-[[1-[3-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]piperidin-3-yl]methyl]thiophene-2-sulfonamide is unique due to the presence of the thiophene sulfonamide group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[[1-[3-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]piperidin-3-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S2/c1-22(2,26)11-10-17-6-3-8-19(14-17)21(25)24-12-4-7-18(16-24)15-23-30(27,28)20-9-5-13-29-20/h3,5-6,8-9,13-14,18,23,26H,4,7,12,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKERVAOEEQVJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC(=CC=C1)C(=O)N2CCCC(C2)CNS(=O)(=O)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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